molecular formula C10H11NO5 B2716249 Methyl 2-(4-methoxy-2-nitrophenyl)acetate CAS No. 90923-03-8

Methyl 2-(4-methoxy-2-nitrophenyl)acetate

Cat. No.: B2716249
CAS No.: 90923-03-8
M. Wt: 225.2
InChI Key: ZANZIKSIBCPPRQ-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxy-2-nitrophenyl)acetate is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and an ester functional group. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxy-2-nitrophenyl)acetate typically involves the esterification of 2-(4-methoxy-2-nitrophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxy-2-nitrophenyl)acetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and methanol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 2-(4-methoxy-2-aminophenyl)acetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-(4-methoxy-2-nitrophenyl)acetic acid and methanol.

Scientific Research Applications

Methyl 2-(4-methoxy-2-nitrophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxy-2-nitrophenyl)acetate depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical pathways. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-methoxy-3-nitrophenyl)acetate: Similar in structure but with the nitro group in a different position.

    Methyl 2-(4-methoxy-2-aminophenyl)acetate: The amino derivative formed by the reduction of the nitro group.

    Methyl 2-(4-methoxy-2-hydroxyphenyl)acetate: The hydroxy derivative formed by the substitution of the nitro group with a hydroxyl group.

Uniqueness

Methyl 2-(4-methoxy-2-nitrophenyl)acetate is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-(4-methoxy-2-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-15-8-4-3-7(5-10(12)16-2)9(6-8)11(13)14/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANZIKSIBCPPRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CC(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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